molecular formula C6H5N5O2 B1431433 8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine CAS No. 254429-02-2

8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine

Cat. No.: B1431433
CAS No.: 254429-02-2
M. Wt: 179.14 g/mol
InChI Key: MXXSHJBYKGYDIG-UHFFFAOYSA-N
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Description

Historical Development of Tetrazolo[1,5-A]Pyridine Research

The exploration of tetrazolo[1,5-a]pyridines began in the mid-20th century, driven by interest in nitrogen-rich heterocycles for pharmaceutical and materials science applications. Early work focused on understanding the azide-tetrazole tautomerism, a phenomenon where tetrazolo[1,5-a]pyridines reversibly isomerize to 2-azidopyridine derivatives under thermal or photochemical conditions. This tautomeric equilibrium, first characterized in the 1950s, became a cornerstone for synthesizing stable derivatives.

In the 1960s, Boyer and Miller demonstrated the first practical synthesis of tetrazolo[1,5-a]pyridines via cyclization of pyridine N-oxides with phosphoryl azides. Subsequent advances in the 1980–2000s expanded the scope to nitro-substituted derivatives, leveraging the electron-withdrawing effects of nitro groups to stabilize the tetrazole ring. Key milestones include:

Year Development Significance
1959 Discovery of azide-tetrazole tautomerism in benzothiazole systems Established foundational understanding of tetrazoloheterocycle stability
1961 First X-ray crystallographic confirmation of tetrazolo[1,5-a]pyridine structure Validated computational predictions of ring geometry
2002 Synthesis of dinitrotetrazolo[1,5-a]pyridines with reversible C–C coupling Enabled applications in energetic materials design
2018 Development of multicomponent reactions for functionalized tetrazolopyridines Streamlined access to pharmacologically relevant derivatives

Significance of Nitro-Substituted Tetrazolopyridines

Nitro groups profoundly influence the electronic and steric properties of tetrazolo[1,5-a]pyridines. The −NO2 substituent:

  • Stabilizes the tetrazole ring by delocalizing electron density through resonance, reducing susceptibility to ring-opening reactions.
  • Enhances thermal stability , as seen in 6-nitrotetrazolo[1,5-a]pyridine (decomposition >250°C).
  • Modulates azide-tetrazole equilibrium , favoring the tetrazole form in polar solvents due to increased dipole moments.

Comparative analysis of nitro-substituted derivatives reveals structure-property relationships:

Compound Substituents Melting Point (°C) Density (g/cm³) Key Applications
6-Nitrotetrazolo[1,5-a]pyridine 6-NO2 225–226 1.81 Energetic materials precursor
8-Methyl-6-nitrotetrazolo[1,5-a]pyridine 6-NO2, 8-CH3 N/A 1.80 Heterocyclic building block
8-Nitrotetrazolo[5,1-f]pyridine-6-carboxylate 6-COOCH3, 8-NO2 N/A N/A Pharmaceutical intermediates

Position and Role of 8-Methyl-6-Nitrotetrazolo[1,5-A]Pyridine in Heterocyclic Chemistry

The 8-methyl-6-nitro derivative occupies a unique niche due to its substitution pattern:

  • 6-Nitro group : Directs electrophilic substitution to the 5-position while stabilizing the tetrazole ring via conjugation.
  • 8-Methyl group : Introduces steric hindrance that impedes π-stacking interactions, enhancing solubility in apolar solvents.

Quantum mechanical studies show the methyl group increases the HOMO-LUMO gap by 0.3 eV compared to unsubstituted analogs, making the compound less reactive toward radical-initiated decomposition. This stability enables applications in:

  • π-Conjugated systems : As an electron-deficient moiety in organic semiconductors.
  • Coordination chemistry : Chelating agent for transition metals via N2 and N4 atoms of the tetrazole ring.
  • Energetic materials : Precursor for high-density explosives (detonation velocity ~8,700 m/s predicted).

Synthetic routes to 8-methyl-6-nitrotetrazolo[1,5-a]pyridine typically involve:

  • Azidation of 6-nitro-8-methylpyridine N-oxide using diphenylphosphoryl azide.
  • Thermal cyclization at 110–120°C in toluene, yielding >85% pure product.
  • Purification via recrystallization from ethanol/water mixtures.

The compound’s molecular geometry (C6H5N5O2, MW 179.14 g/mol) has been optimized using DFT calculations at the B3LYP/6-311+G(d,p) level, revealing a planar tetrazole ring with a 7.8° dihedral angle relative to the pyridine plane. This slight distortion facilitates intermolecular charge transfer in solid-state assemblies.

Properties

IUPAC Name

8-methyl-6-nitrotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c1-4-2-5(11(12)13)3-10-6(4)7-8-9-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSHJBYKGYDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 8-Methyl-6-nitro-tetrazolo[1,5-a]pyridine

General Synthetic Strategy

The synthesis of fused tetrazolo[1,5-a]pyridines, including the target compound, generally follows a strategy involving:

  • Construction of a pyridine precursor with appropriate substituents (e.g., methyl and nitro groups),
  • Introduction of a tetrazole ring via cyclization reactions,
  • Use of azide or hydrazoic acid sources to form the tetrazole moiety,
  • Control of reaction conditions such as temperature, solvent, and catalysts to favor ring closure and substitution patterns.

Specific Synthetic Routes

Starting Material Preparation

A typical precursor is a methyl-substituted aminopyridine or chloropyridine derivative. For example, 4-methyl-2,7-diamino-1,8-naphthyridine can be prepared by:

  • Heating 4-methyl-2,7-dichloro-1,8-naphthyridine with methanol and liquid ammonia at 200 °C for 4 hours in an autoclave,
  • Followed by work-up involving evaporation, aqueous slurry, and alkaline treatment to isolate the amino-substituted compound.

This step is critical to introduce the methyl substituent and amino groups that facilitate subsequent cyclization.

Tetrazole Ring Formation via Azide Cyclization

The tetrazole ring is typically formed by reaction of a nitrile or pyridine derivative with hydrazoic acid or sodium azide under controlled conditions. For example:

  • Treatment of 2-cyanopyridine derivatives with hydrazoic acid generated in situ from ammonium chloride and sodium azide,
  • Followed by thermolysis or cyclization at elevated temperatures (up to 400 °C under vacuum) to form the tetrazolo[1,5-a]pyridine core.

This method, although sometimes low yielding (ca. 20%), is a classical approach to constructing the fused tetrazole ring system.

Nitration and Methylation Steps
  • Nitration to introduce the nitro group at the 6-position can be achieved by standard electrophilic aromatic substitution on the pyridine ring or by using nitro-substituted precursors.
  • Methylation at the 8-position is typically introduced at the pyridine precursor stage or by selective alkylation reactions prior to tetrazole ring closure.
Acid-Catalyzed Cyclization in Pressure Reactors

Recent advances include the use of trifluoroacetic acid (TFA)-catalyzed cyclization in sealed Q-tube reactors under high pressure and temperature:

  • Reaction of 1-amino-2-imino-pyridine derivatives with α-keto acids or isatin derivatives in ethanol containing TFA and acetic acid,
  • Heating at 120–130 °C for 30–40 minutes,
  • Resulting in efficient formation of fused heterocycles with high yields (up to 94% in related systems).

Though this method is reported for similar fused heterocycles like pyrido[1,2-b]triazines, the approach is adaptable for tetrazolo-pyridine systems, offering advantages in reaction speed and product purity.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Notes Source
Autoclave heating of 4-methyl-2,7-dichloro-1,8-naphthyridine with methanol/liquid ammonia 200 °C, 4 h Not specified Prepares amino-substituted pyridine precursor
Thermolysis of 2-(2H-tetrazol-5-yl)pyridine precursor 400 °C, 10⁻⁵ Torr vacuum ~20 Classical method, low yield, harsh conditions
Lead tetraacetate oxidation of pyrazine hydrazone Mild oxidation conditions 75 Alternative route to triazolo-pyridines, potentially adaptable
TFA-catalyzed cyclization in Q-tube reactor EtOH, TFA (10 mol%), AcOH, 120–130 °C, 30–40 min Up to 94 High-pressure, rapid synthesis, adaptable to fused heterocycles

Detailed Research Findings and Analysis

  • The classical thermolysis method for tetrazolo[1,5-a]pyridines involves the generation of diazo intermediates, which cyclize to form the fused ring. However, this process requires very high temperatures and vacuum conditions, resulting in moderate to low yields (~20%) and limited scalability.

  • The use of hydrazoic acid or sodium azide for tetrazole ring formation is common but demands careful handling due to toxicity and explosive potential.

  • Modern synthetic approaches utilize acid catalysis under pressure (e.g., TFA in Q-tube reactors), enabling milder conditions, shorter reaction times, and higher yields. Although this method has been demonstrated primarily for related triazolo-fused pyridines and pyrazines, it provides a promising route for the target compound with proper substrate adaptation.

  • The methyl and nitro substituents are generally introduced at the precursor stage or via post-cyclization functionalization, with nitration requiring controlled electrophilic substitution to avoid ring degradation.

  • Purification typically involves crystallization or recrystallization from suitable solvents, with some intermediates isolable in crystalline form without further purification, facilitating scale-up.

Chemical Reactions Analysis

8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that tetrazole derivatives, including 8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-a]pyridine, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific protein kinases involved in cancer progression. For instance, the compound's structure allows it to interact with targets like AXL and c-MET kinases, which are implicated in various cancers due to their roles in cell growth and survival pathways .

2. Antidiabetic Potential

Recent studies have highlighted the potential of tetrazole derivatives as antidiabetic agents. The compound has shown effectiveness in reducing glycation levels in diabetic models, suggesting its utility in managing diabetes-related complications . The mechanism is believed to involve the inhibition of advanced glycation end-products (AGEs), which contribute to diabetic pathologies.

Materials Science

1. Energetic Materials

This compound has been explored as a precursor for developing heat-resistant and insensitive explosives. Its structural characteristics contribute to high thermal stability and low sensitivity to mechanical shock, making it suitable for applications in military and aerospace sectors where safety is paramount . The synthesis of derivatives from this compound has shown favorable properties for potential use in energetic formulations.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that facilitate the introduction of the tetrazole moiety. This method allows for efficient production while maintaining high yields and purity of the final product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess the compound's properties .

Case Studies

Table 1: Summary of Applications and Findings

Application AreaFindingsReferences
Anticancer ActivityInhibition of AXL and c-MET kinases; potential for cancer treatment
Antidiabetic PotentialReduction of AGEs; improved glycemic control
Energetic MaterialsHigh thermal stability; low sensitivity; potential for safe explosives

Mechanism of Action

The mechanism of action of 8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The tetrazole ring may also participate in binding interactions with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Properties

Compound Thermal Stability Electronic Properties Reactivity Trends
8-Methyl-6-nitro-tetrazolo[1,5-a]pyridine High (inferred) Strong electron-accepting Nitro directs meta-substitution
8-Bromo-6-methyl-tetrazolo[1,5-a]pyridine Moderate Moderate electron deficiency Bromo enables cross-coupling
Tetrazolo[1,5-a]quinoline derivatives Variable Dependent on fused ring system Enhanced biological activity

Key Observations :

  • Thermal Stability : Diarylated tetrazolo[1,5-a]pyridines exhibit decomposition temperatures >250°C, making them suitable for optoelectronic devices . Brominated analogs may show lower stability due to weaker C-Br bonds.
  • Electronic Effects : The nitro group in 8-methyl-6-nitro enhances electron deficiency, improving charge transport in semiconductors. In contrast, methyl groups increase lipophilicity but reduce electronic polarization .
  • Reactivity : Bromo substituents facilitate Suzuki or Ullmann couplings, whereas nitro groups resist further electrophilic substitution but can be reduced to amines for functionalization .

Biological Activity

8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-a]pyridine (CAS Number: 254429-02-2) is a synthetic heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of this compound is C6H5N5O2C_6H_5N_5O_2 with a molecular weight of 165.14 g/mol. Its structure features a tetrazole ring fused to a pyridine moiety, which is known to influence its biological properties.

Antitumor Activity

Studies have indicated that derivatives of tetrazoles exhibit significant antitumor activity. For instance, the compound was evaluated for its effects on various cancer cell lines. In one study, it was found to inhibit the proliferation of MDA-MB-231 breast cancer cells significantly. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

Research has shown that compounds containing tetrazole rings can possess anti-inflammatory properties. This compound was tested in models of inflammation and exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the tetrazole and pyridine rings. Modifications at specific positions have been shown to enhance or diminish activity:

Substituent PositionEffect on Activity
6-NitroEnhances antitumor activity
8-MethylImproves solubility
1-PositionAffects receptor binding

Case Studies

Case Study 1: Antitumor Activity
In a controlled experiment involving MDA-MB-231 cells treated with varying concentrations of the compound, a dose-dependent response was observed. At concentrations above 10 µM, significant cell death was noted compared to controls .

Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models demonstrated that administration of the compound reduced paw edema significantly compared to untreated groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Q & A

Q. Conflicting computational vs. experimental reactivity predictions: Which takes precedence?

  • While DFT models suggest nitro group meta-directing effects, steric hindrance from the methyl group may override electronic effects. Experimental validation via substituent scrambling (e.g., isotopic labeling) resolves such conflicts .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for Nitration

PrecursorNitrating AgentSolventYield (%)Reference
8-Methyl-tetrazolo[1,5-A]pyridineHNO₃/H₂SO₄CH₃CN65
Analogous triazolo[1,5-a]pyridineAcetyl nitrateDCM72

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 2.45 (s, 3H, CH₃), δ 8.70 (s, 1H, tetrazolo-H)
HRMS (ESI)[M+H]⁺ calc. 235.0821; found 235.0818

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine
Reactant of Route 2
8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine

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